

# Ethyl (E)-3-(1-pyrrolidinyl)crotonate: A Technical Guide for Researchers

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## Compound of Interest

**Compound Name:** *Ethyl (E)-3-(1-pyrrolidinyl)crotonate*

**Cat. No.:** *B1581037*

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of **Ethyl (E)-3-(1-pyrrolidinyl)crotonate**, a versatile enamine extensively utilized as a biochemical reagent and a key building block in organic synthesis. This document elucidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a synthetic intermediate in the preparation of more complex molecules.

## Core Chemical and Physical Properties

**Ethyl (E)-3-(1-pyrrolidinyl)crotonate**, also known by its IUPAC name ethyl (2E)-3-(pyrrolidin-1-yl)but-2-enoate, is a stable organic compound.<sup>[1]</sup> Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	References
CAS Number	54716-02-8	<a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	183.25 g/mol	<a href="#">[2]</a>
Appearance	Yellow to dark brown fused solid or clear liquid as a melt	<a href="#">[1]</a>
Boiling Point	125-126 °C at 0.8 mmHg	
Refractive Index	1.541	
Purity (GC)	>96.0%	<a href="#">[1]</a>
SMILES	CCOC(=O)C=C(C)N1CCCC1	<a href="#">[1]</a>
InChI Key	MSOQKPXSIHLODG-CMDGGOBGSA-N	<a href="#">[1]</a>

## Synthesis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate

The synthesis of **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is a straightforward procedure involving the condensation of ethyl acetoacetate with pyrrolidine. This reaction is a classic example of enamine formation.

## Experimental Protocol: Synthesis of Ethyl (E)-3-(1-pyrrolidinyl)crotonate

Materials:

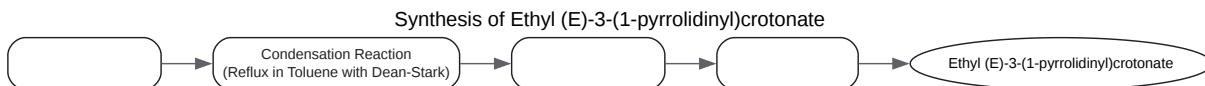
- Ethyl acetoacetate
- Pyrrolidine
- Anhydrous solvent (e.g., toluene or benzene)
- Dean-Stark apparatus

- Reflux condenser
- Heating mantle
- Round-bottom flask
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of ethyl acetoacetate and pyrrolidine in an anhydrous solvent such as toluene.
- Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
- Work-up: Once the reaction is complete, cool the mixture to room temperature.
- Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield the pure **Ethyl (E)-3-(1-pyrrolidinyl)crotonate**.

#### Diagram of the Synthesis Workflow:



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A schematic overview of the synthesis process.

## Applications in Organic Synthesis

**Ethyl (E)-3-(1-pyrrolidinyl)crotonate** serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly heterocyclic systems. Its enamine functionality

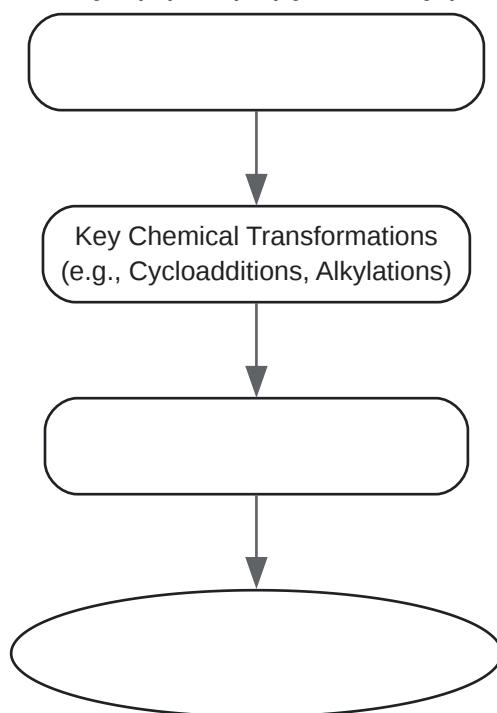
makes it a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is central to its utility as a building block in medicinal chemistry and materials science.

[3]

While direct biological activity of **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is not extensively documented in publicly available literature, its role as a precursor to bioactive molecules is implied by its classification as a biochemical reagent for life science research.[4][5] The synthesis of complex molecular scaffolds often begins with versatile starting materials like this compound.

Logical Relationship of its Utility:

#### Utility of Ethyl (E)-3-(1-pyrrolidinyl)crotonate



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From starting material to complex products.

## Spectroscopic Data

The identity and purity of **Ethyl (E)-3-(1-pyrrolidinyl)crotonate** are typically confirmed using various spectroscopic techniques. The following table summarizes key spectroscopic data.

Spectroscopic Data	Description
<sup>1</sup> H NMR	Consistent with the structure, showing characteristic peaks for the ethyl group, the pyrrolidine ring, and the vinyl and methyl protons of the crotonate moiety.
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (183.25 g/mol ).
Infrared (IR) Spectroscopy	The IR spectrum will exhibit characteristic absorption bands for the C=C double bond of the enamine and the C=O stretching of the ester group.

## Conclusion

**Ethyl (E)-3-(1-pyrrolidinyl)crotonate** is a well-characterized and readily accessible chemical compound with significant utility in organic synthesis. Its value lies in its role as a versatile building block for the construction of more complex molecular architectures. While its direct biological functions are not widely reported, its importance in the toolkit of synthetic chemists, including those in drug discovery and development, is firmly established. This guide provides the essential technical information required for the effective use of this compound in a research setting.

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## References

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